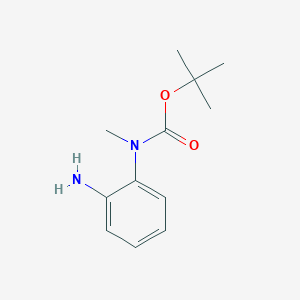

(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester

描述

Nomenclature and Alternative Identifiers

(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester is systematically named tert-butyl N-(2-aminophenyl)-N-methylcarbamate under IUPAC guidelines. Its molecular formula, C₁₂H₁₈N₂O₂ , corresponds to a molecular weight of 222.28 g/mol . The compound is interchangeably referred to by several synonyms, including carbamic acid, N-(2-aminophenyl)-N-methyl-, 1,1-dimethylethyl ester and tert-butyl (2-aminophenyl)(methyl)carbamate.

Key identifiers include:

- CAS Registry Numbers : 885270-83-7 (primary) and 868783-63-5 (alternative).

- SMILES Notation :

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1N. - InChI Key :

QWLGWHNBBXMGRY-UHFFFAOYSA-N. - MDL Number : MFCD05663971.

Structurally, it features a tert-butoxycarbonyl (Boc) group attached to a methyl-substituted 2-aminophenyl moiety, rendering it a stable carbamate derivative. The Boc group serves as a protective moiety for amines in multistep syntheses.

Historical Context in Carbamate Chemistry

Carbamates emerged as pivotal compounds in organic chemistry following the isolation of physostigmine from Physostigma venenosum seeds in 1864. The synthetic exploration of carbamates accelerated in the 1930s with the development of pesticidal agents like carbaryl. tert-Butyl carbamates, such as this compound, gained prominence in the late 20th century due to their stability under acidic conditions and compatibility with diverse reaction conditions.

The introduction of the Boc protecting group revolutionized peptide synthesis and heterocyclic chemistry, enabling selective amine protection-deprotection strategies. This compound’s design reflects advancements in steric shielding strategies to prevent unwanted side reactions during nucleophilic substitutions.

Significance in Organic Chemistry Research

This compound is a cornerstone in synthetic methodologies:

- Protective Group Chemistry : The Boc group shields primary amines during coupling reactions, as demonstrated in the synthesis of piperidine derivatives.

- Pharmaceutical Intermediates : It serves as a precursor to bioactive molecules, including kinase inhibitors and serotonin receptor modulators.

- Cross-Coupling Reactions : The aromatic amine moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating C–N bond formations.

Recent studies highlight its utility in constructing spirocyclic compounds, where the Boc group ensures regioselectivity in cyclization steps. Its solubility in polar aprotic solvents (e.g., DMF, THF) further enhances its versatility in multistep syntheses.

Research Objectives and Scientific Scope

Current research focuses on three domains:

- Medicinal Chemistry : Optimizing its role in synthesizing small-molecule therapeutics targeting neurological and oncological pathways.

- Materials Science : Investigating its incorporation into polymers with tunable thermal stability and dielectric properties.

- Catalysis : Exploring its use as a ligand in transition-metal-catalyzed asymmetric reactions.

Ongoing studies aim to refine its synthetic accessibility, with efforts to develop one-pot protocols that reduce purification steps. Computational modeling of its steric and electronic profiles is also underway to predict reactivity in complex matrices.

属性

IUPAC Name |

tert-butyl N-(2-aminophenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLGWHNBBXMGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697616 | |

| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-83-7 | |

| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885270-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Common Synthetic Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Aminophenol + tert-butyl chloroformate | The amino group of 2-aminophenol reacts with tert-butyl chloroformate to form the carbamate ester. |

| 2 | Base (e.g., triethylamine) | Used to neutralize the hydrochloric acid formed during the reaction. |

| 3 | Solvent: Dichloromethane or tetrahydrofuran (THF) | Provides an inert medium for the reaction. |

| 4 | Temperature: 0°C to room temperature | Controls the reaction rate and minimizes side reactions. |

| 5 | Reaction Time: 1-2 hours | Sufficient for completion of carbamate formation. |

The reaction can be summarized as:

$$

\text{2-Aminophenol} + \text{tert-butyl chloroformate} \xrightarrow[\text{Base}]{\text{Solvent, 0°C to RT}} \text{this compound} + \text{HCl}

$$

This method yields the target compound with good purity after workup and purification.

Purification Techniques

- Crystallization: The crude product is purified by crystallization from a mixture of chloroform and hexane (1:1, v/v).

- Drying: The purified crystals are dried under vacuum to obtain the final product as a white solid.

Reaction Analysis and Optimization

Reaction Parameters

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane, THF | Solubility and reaction rate |

| Temperature | 0°C to 25°C | Controls side reactions and yield |

| Base | Triethylamine or similar | Neutralizes HCl, prevents acid-catalyzed side reactions |

| Reaction Time | 1-2 hours | Ensures completion without degradation |

Advanced Industrial-Scale Preparation Insights

Although specific patents and literature focus on related carbamate derivatives, the preparation of high-purity tert-butyl carbamates often involves:

- Use of anhydrous solvents (e.g., anhydrous THF or diethyl ether) to prevent hydrolysis.

- Controlled addition of reagents at low temperatures (-10 to 5 °C) to improve selectivity.

- Post-reaction purification involving pH adjustment, crystallization, and filtration to enhance purity and yield.

While the patent CN105461690A details preparation methods for related tert-butyl carbamates with complex substituents, the principles of controlled reaction conditions, use of bases, and careful purification are applicable to this compound synthesis as well.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Temperature | Base | Purification | Yield/Purity Notes |

|---|---|---|---|---|---|---|

| Direct carbamate formation | 2-Aminophenol + tert-butyl chloroformate | DCM, THF | 0°C to RT | Triethylamine | Crystallization from CHCl3/hexane | High purity; standard organic synthesis yields |

| Industrial scale approach (related tert-butyl carbamates) | Carbamate precursor + sulfonyl chloride + NaH | Anhydrous THF, MTBE, diethyl ether | -10 to 25°C | Sodium hydride | pH adjustment, crystallization, filtration | Up to 95% yield with high purity, scalable |

Research Findings and Recommendations

- The choice of base and solvent critically influences the reaction outcome. Triethylamine is preferred for laboratory-scale synthesis due to ease of handling. Sodium hydride is used in industrial processes for stronger deprotonation and higher yields.

- Low temperature and anhydrous conditions reduce side reactions and degradation.

- Purification by crystallization is effective and avoids complex chromatographic steps, which is advantageous for scale-up.

- The compound's stability under mild acidic and neutral conditions allows for straightforward workup and storage.

化学反应分析

Types of Reactions

(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbamates depending on the reagents used.

科学研究应用

(2-Aminophenyl)methyl-carbamic acid tert-butyl ester is a chemical compound with diverse applications in pharmaceutical development, agricultural chemicals, biochemical research, and polymer chemistry . The compound is also known as tert-butyl (2-aMinophenyl)(Methyl)carbamate, Carbamic acid, N-(2-aminophenyl)-N-methyl-, 1,1-dimethylethyl ester .

Scientific Research Applications

(2-Aminophenyl)methyl-carbamic acid tert-butyl ester is widely utilized in various research fields .

Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, especially drugs targeting neurological disorders, to enhance therapeutic efficacy . One specific application is in the synthesis of lacosamide, where it serves as a synthetic intermediate .

Agricultural Chemicals It is used in formulating agrochemicals, providing effective pest control solutions while minimizing environmental impact, making it a preferred choice in sustainable agriculture .

Biochemical Research Researchers employ this compound in studies related to enzyme inhibition and receptor binding, aiding in understanding biochemical pathways and drug interactions .

Polymer Chemistry The compound is utilized in developing specialty polymers, contributing to materials with enhanced mechanical properties and chemical resistance, which is beneficial in various industrial applications .

作用机制

The mechanism of action of (2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to therapeutic effects.

相似化合物的比较

Modifications to the Aromatic Ring and Substituent Position

Key Findings :

Modifications to the Alkyl/Amino Side Chain

Key Findings :

- Piperidine-containing analogs (e.g., ) exhibit enhanced bioavailability in neurological targets due to improved blood-brain barrier penetration.

- Hydroxy groups (e.g., ) increase polarity, reducing aggregation in aqueous environments.

- Dual-protected derivatives (e.g., ) are valuable in multi-step syntheses requiring sequential deprotection.

生物活性

(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, also known as tert-butyl N-(2-amino-phenyl)carbamate, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : CHNO

- CAS Number : 885270-83-7

- SMILES Notation : CC(C)(C(=O)NCC1=CC=CC=C1N)O

This compound features a carbamate functional group which is significant in medicinal chemistry due to its ability to act as a prodrug or modulate biological activity.

The mechanism of action for this compound involves its interaction with various biological targets. The presence of the amino group allows for potential interactions with receptors or enzymes, influencing pathways related to cell signaling and metabolism.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Studies have shown that derivatives of carbamic acids can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells through caspase activation pathways .

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially through the inhibition of enzymes involved in neurodegeneration .

Case Study 1: Anticancer Potential

A study published in Nature explored the anticancer effects of various carbamate derivatives. It was found that specific substitutions on the carbamate moiety enhanced the cytotoxicity against breast cancer cell lines. The study highlighted that this compound showed significant promise in inhibiting tumor growth in vitro .

Case Study 2: Neuroprotection

Research conducted on neuropathy target esterase (NTE) demonstrated that certain carbamate compounds could protect neuronal cells from apoptosis induced by oxidative stress. The study noted that compounds similar to this compound could stabilize membrane integrity and promote cell survival under stress conditions .

Table 1: Biological Activities of this compound

Table 2: Comparison with Similar Compounds

| Compound Name | Anticancer Activity | Neuroprotective Effects |

|---|---|---|

| This compound | Moderate | Significant |

| Carbamate derivative A | High | Moderate |

| Carbamate derivative B | Low | High |

常见问题

Basic Questions

Q. What are the established synthetic routes for (2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester?

- Methodology : The compound is synthesized via nucleophilic substitution, where the amine group of 2-aminobenzyl derivatives reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used under anhydrous conditions. Purification is achieved via flash chromatography (e.g., ethyl acetate/hexane gradients) .

- Example : In analogous syntheses, tert-butyl esters are formed by reacting amines with tert-butyl chloroformate at 0–25°C, with yields >85% after purification .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- 1H NMR : Tert-butyl protons appear as a singlet at δ ~1.5 ppm; aromatic protons (from the phenyl group) resonate between δ 7.0–8.5 ppm.

- 13C NMR : The carbamate carbonyl carbon is observed at δ ~155 ppm; tert-butyl carbons appear at δ ~28–31 ppm.

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+Na]+ = 350.1 for a related compound) .

Q. What are the recommended storage conditions to ensure stability?

- Stability : The compound is sensitive to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous solvents (e.g., DCM) with desiccants. Avoid prolonged exposure to light or moisture .

Q. What solvents and reagents are compatible with this compound?

- Compatibility : Polar aprotic solvents (DMF, THF) are preferred for reactions. Avoid strong acids/bases (risk of carbamate cleavage). Reagents like triphenylphosphine or sodium azide have been used in functionalization steps for related structures .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Optimization Strategies :

- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., over-substitution).

- Stoichiometry : Use a 1.2:1 molar ratio of tert-butyl chloroformate to amine to ensure complete conversion.

- Purification : Gradient flash chromatography (e.g., 15–30% ethyl acetate in hexane) improves purity (>95%) .

Q. What mechanisms underlie the compound’s reactivity in functionalization reactions?

- Reaction Mechanism : The carbamate group undergoes nucleophilic substitution or coupling reactions. For example, the tert-butyl ester can be deprotected under acidic conditions (e.g., TFA) to yield free amines for further derivatization. Computational studies suggest steric hindrance from the tert-butyl group slows hydrolysis .

Q. How can contradictory biological activity data be resolved?

- Data Reconciliation :

- Purity Validation : Use HPLC (≥98% purity) to rule out impurities affecting assay results.

- Assay Conditions : Standardize in vitro models (e.g., neuronal cell lines for GABA receptor studies) and confirm target binding via competitive inhibition assays .

Q. What are the compound’s applications in medicinal chemistry?

- Research Applications :

- Neurological Targets : Acts as a GABA receptor modulator; in vitro studies show IC50 values in the micromolar range for receptor binding .

- Drug Development : Serves as a precursor for protease inhibitors or kinase-targeting molecules via functional group modifications (e.g., amidation of the amino group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。